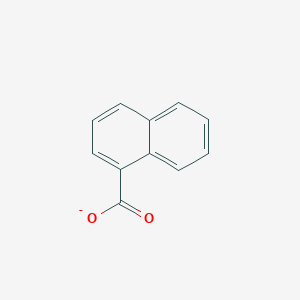

1-Naphthoate

説明

Structure

3D Structure

特性

分子式 |

C11H7O2- |

|---|---|

分子量 |

171.17 g/mol |

IUPAC名 |

naphthalene-1-carboxylate |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)/p-1 |

InChIキー |

LNETULKMXZVUST-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-] |

正規SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Strategies for 1 Naphthoate

Classical Synthesis Routes to 1-Naphthoic Acid and its Esters

The traditional synthesis of 1-naphthoic acid, the precursor to 1-naphthoate esters, and the subsequent esterification reactions are foundational to the chemistry of this compound.

Esterification Reactions for this compound Formation

The formation of this compound esters from 1-naphthoic acid is most commonly achieved through esterification. This can involve reacting 1-naphthoic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. orgsyn.org For instance, ethyl this compound has been prepared by heating a mixture of 1-naphthoic acid and ethyl alcohol with sulfuric acid. orgsyn.org

Another effective method for synthesizing naphthyl esters, particularly when dealing with sensitive substrates, employs coupling agents. The esterification of 2-hydroxy-1-naphthoic acid with methanol (B129727) has been successfully carried out using 1,3-dicyclohexylcarbodiimide (DCC) in pyridine, with a catalytic amount of p-toluenesulfonic acid, achieving a 90% yield of the desired methyl 2-hydroxy-1-naphthoate. thieme-connect.com More broadly, the synthesis of various naphthoquinone aliphatic esters has been accomplished using coupling reagents like DCC with 4-(dimethylamino)pyridine (DMAP) or 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov The synthesis of cellulose (B213188) naphthoates has also been reported via an esterification reaction between cellulose materials and 1-naphthoic acid in a tosyl chloride/pyridine solvent system. acs.orgresearchgate.net

Metal-Ammonia Reduction Techniques in 1-Naphthoic Acid Synthesis

Metal-ammonia reduction, particularly the Birch reduction, is a powerful technique applied to aromatic carboxylic acids. tandfonline.comresearchgate.net In the context of 1-naphthoic acid, this reaction is not used for its initial synthesis but rather for its subsequent modification to produce valuable derivatives. The reaction involves treating the aromatic compound with an alkali metal (like sodium or lithium) in liquid ammonia, typically with an alcohol as a proton source. wikipedia.org

When applied to 1-naphthoic acid, the Birch reduction selectively reduces the unsubstituted aromatic ring. tandfonline.com Research has shown that reacting 1-naphthoic acid with an excess of sodium in liquid ammonia, followed by an inverse quenching process into an ammonium (B1175870) chloride solution, can afford a nearly quantitative yield of 1,4-dihydro-1-naphthoic acid. tandfonline.com This inverse quenching technique, where the reaction mixture is added to the proton source, is crucial for preventing secondary reactions and overreduction that can occur with polynuclear aromatic compounds. tandfonline.comtandfonline.com This method provides a significant improvement over previous procedures, which reported yields of only 60% and were complicated by the formation of isomers. tandfonline.com

Oxidation and Hydroxylation Approaches in this compound Precursor Synthesis

The synthesis of 1-naphthoic acid, the essential precursor to 1-naphthoates, can be achieved through the oxidation of various naphthalene (B1677914) derivatives. One prominent pathway involves the oxidation of acenaphthene (B1664957). sciepub.com In certain bacterial degradation pathways, acenaphthene is oxidized to acenaphthenequinone, which is then cleaved to form naphthalene-1,8-dicarboxylic acid. nih.govresearchgate.net Subsequently, one of the carboxyl groups is removed to yield 1-naphthoic acid. nih.govresearchgate.net

Another common laboratory approach is the oxidation of 1-acetylnaphthalene. cdnsciencepub.com Most 4-substituted-1-naphthoic acids have been prepared via the sodium hypochlorite (B82951) oxidation of the corresponding acetylnaphthalene derivative. cdnsciencepub.com Additionally, hydroxylation and subsequent carboxylation of naphthalene itself represent a viable route. For example, the synthesis of 5-hydroxy-1-naphthoic acid can involve the hydroxylation of 1-naphthoic acid or the carboxylation of a hydroxylated naphthalene precursor. ontosight.ai A new synthetic route to substituted 2-hydroxy-1-naphthoic acid esters has been developed through the oxidative cyclization of 5-aryl-3-oxopentanoic acid esters using manganese(III) acetate (B1210297) or cerium(IV) ammonium nitrate. thieme-connect.com

Advanced Catalytic Approaches in 1-Naphthoic Acid Derivatization

Modern synthetic chemistry has introduced sophisticated catalytic methods to derivatize 1-naphthoic acid and utilize this compound platforms in complex reactions.

Ruthenium-Catalyzed C-H Activation and Annulation for Substituted 1-Naphthoic Acids

Ruthenium-catalyzed C–H activation has emerged as a highly efficient strategy for synthesizing multisubstituted 1-naphthoic acids. acs.orgnih.gov A notable example is the [2 + 2 + 2] benzannulation of phthalic acids or their anhydrides with two alkyne molecules. acs.orgresearchgate.net This reaction proceeds via Ru-catalyzed C–H activation and demonstrates high regioselectivity and moderate to good yields. acs.org A significant advantage of this method is its use of atmospheric oxygen as the sole oxidant, which enhances its sustainability and practicality. acs.orgnih.gov The free carboxyl group on the resulting 1-naphthoic acid product facilitates further derivatization into diverse polycyclic molecules. acs.orgacs.org

The scope of this reaction is broad, accommodating various substituted phthalic acids and anhydrides. Substrates with alkyl, alkoxy, halide, and even strong electron-withdrawing groups like trifluoromethyl (CF₃) and nitro (NO₂) react successfully to produce a range of functionalized 1-naphthoic acids. acs.org

| Phthalic Acid/Anhydride Substrate (1) | Alkyne Partner (3a) | Product (4) | Yield (%) |

|---|---|---|---|

| 4-Methylphthalic acid | Diphenylacetylene | 6-Methyl-2,3-diphenyl-1-naphthoic acid | 88 |

| 4-tert-Butylphthalic acid | Diphenylacetylene | 6-tert-Butyl-2,3-diphenyl-1-naphthoic acid | 90 |

| 4-Methoxyphthalic anhydride | Diphenylacetylene | 6-Methoxy-2,3-diphenyl-1-naphthoic acid | 73 |

| 4-Chlorophthalic acid | Diphenylacetylene | 6-Chloro-2,3-diphenyl-1-naphthoic acid | 85 |

| 4-Trifluoromethylphthalic anhydride | Diphenylacetylene | 6-(Trifluoromethyl)-2,3-diphenyl-1-naphthoic acid | 76 |

| 4-Nitrophthalic anhydride | Diphenylacetylene | 6-Nitro-2,3-diphenyl-1-naphthoic acid | 82 |

Gold-Catalyzed Glycosylation with Amide-Functionalized this compound Platforms

In the field of carbohydrate chemistry, this compound has been ingeniously employed as a key component of a leaving group in gold-catalyzed glycosylation reactions. mdpi.comresearchgate.net This advanced strategy enables the stereoselective synthesis of complex glycosides, which are crucial in many biological processes. nih.gov The method utilizes a specially designed glycosyl donor: a glycosyl this compound that features an amide-functionalized group. nih.govchinesechemsoc.orgchinesechemsoc.org

Upon activation with a gold catalyst, the amide group is perfectly positioned to direct the attack of a glycosyl acceptor (an alcohol) via hydrogen bonding. chinesechemsoc.orgnih.gov This directed attack forces an Sₙ2-type reaction, resulting in a clean inversion of stereochemistry at the anomeric center of the sugar. nih.govacs.org A unique feature of this system is that the amide group also acts as a "safeguard," trapping reactive oxocarbenium intermediates that could lead to undesired, stereorandom Sₙ1 pathways. nih.govacs.org This dual role ensures high to excellent levels of stereoinversion and generally high yields, making the strategy applicable to the synthesis of a broad range of challenging glycosidic linkages, including 1,2-cis linkages. nih.govacs.org

| Glycosyl Donor (this compound derivative) | Acceptor | Product | Yield (%) | Stereoselectivity (α:β or β:α) |

|---|---|---|---|---|

| β-Glucosyl Naphthoate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | α-Linked Disaccharide | 85 | >20:1 |

| α-Glucosyl Naphthoate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | β-Linked Disaccharide | 83 | 1:15 |

| β-Galactosyl Naphthoate | 1-Adamantanol | α-Linked Adamantanyl Galactoside | 91 | >20:1 |

| α-Mannosyl Naphthoate | (-)-Menthol | β-Linked Menthyl Mannoside | 88 | 1:10 |

| β-Rhamnosyl Naphthoate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | α-Linked Disaccharide | 80 | >20:1 |

Chiral Induction and Asymmetric Synthesis Involving 1-Naphthoic Acid Chromophores

The 1-naphthyl group, a prominent chromophore, plays a significant role in asymmetric synthesis, where the goal is to create chiral molecules with a high degree of stereoselectivity. The inherent chirality of a molecule can be influenced or induced by the presence of a chiral entity, which can be a substrate, catalyst, or even the solvent. In the context of 1-naphthoic acid, its derivatives can be used to study and achieve chiral induction.

A key principle in asymmetric synthesis is the transfer of chirality from one molecule to another. For instance, a stereodynamic and electronically silent probe based on 2,5-di(1-naphthyl)-terephthalaldehyde has been developed for sensing the chirality of primary amines. acs.org The interaction with a chiral amine forces a structural change in the chromophore system, leading to an induction of optical activity that can be measured. acs.org This point-to-axial chirality transmission mechanism highlights how the naphthyl chromophore can be a sensitive reporter of chirality. acs.org

The synthesis of such probes often involves reactions like the Suzuki coupling, where aryl boronic acids, such as 1-naphthylboronic acid, are coupled with aryl halides. acs.org The resulting bi- and triaryl systems, containing the 1-naphthyl moiety, can adopt chiral conformations. The spatial arrangement of the naphthyl groups, defined by twist angles, is crucial for their chiroptical properties. acs.org While some conformers may be achiral, the presence of a chiral inductor can stabilize a specific chiral conformation, leading to a measurable optical response. acs.org

Furthermore, chiral auxiliaries are commonly employed in asymmetric synthesis. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. While the provided data does not explicitly detail the use of this compound as a chiral auxiliary, the principles of using chiral auxiliaries, often derived from amino acids, are well-established. youtube.com These auxiliaries create a chiral environment that favors the formation of one stereoisomer over another.

Preparation of Novel this compound Derivatives for Research Applications

The functionalization of the this compound scaffold allows for the creation of a diverse array of molecules with unique properties and potential applications. Researchers continuously explore new synthetic routes to access novel derivatives for various research purposes.

Synthesis of Hydroxynaphthoate (B12740854) Scaffolds and Esters

The synthesis of hydroxynaphthoate scaffolds is a significant area of research, providing access to precursors for more complex molecules. One approach involves the transformation of γ-aryl-β-ketoesters. researchgate.net Specifically, γ-aryl-β-ketoesters containing a 1,3-dioxane (B1201747) acetal (B89532) in the ortho position can be efficiently converted into hydroxynaphthoates in very good yields. researchgate.net Another method utilizes the Rh₂(OAc)₄-mediated intramolecular C-H insertion reaction of specific α-diazo β-ketoesters. When the δ substituent on the diazo compound is an aryl group, a 2-hydroxynaphthoate is formed exclusively. researchgate.net

Recent advancements also describe the synthesis of bifunctional glycine-type precursors substituted with 1-naphthol (B170400). nih.gov These precursors can undergo transformations to yield various derivatives. nih.gov Additionally, a method for synthesizing activated esters, including those derived from carboxylic acids like 1-naphthoic acid, involves treatment with triphenylphosphine, iodine, and triethylamine (B128534) in the presence of a nucleophile. organic-chemistry.org This approach provides a straightforward route to N-hydroxysuccinimide esters and other activated esters at room temperature. organic-chemistry.org

| Starting Material | Reagent/Catalyst | Product | Key Feature |

| γ-Aryl-β-ketoester with ortho-1,3-dioxane acetal | Aqueous formic acid | Hydroxynaphthoate | High yield transformation. researchgate.net |

| (4Z)-β-Vinyl-α-diazo β-ketoester (δ-aryl substituent) | Rh₂(OAc)₄ | 2-Hydroxynaphthoate | Exclusive formation of the hydroxynaphthoate. researchgate.net |

| 1-Naphthol | Glycine derivatives | Bifunctional precursors | Precursors for further transformations. nih.gov |

| Carboxylic Acid | I₂/PPh₃/Et₃N | Activated Esters (e.g., N-hydroxysuccinimide esters) | Room temperature synthesis, avoids carbodiimides. organic-chemistry.org |

Development of Substituted Naphthoate Aromatic Amides

Substituted naphthoate aromatic amides are another class of derivatives with significant research interest. A variety of N-thiazolyl substituted hydroxy acid amides have been synthesized by condensing halogenated or non-halogenated thiazoles with hydroxy naphthoic acids. oup.comcapes.gov.br This condensation reaction creates a diverse library of compounds.

The synthesis of arylamides of 3-hydroxy-2-naphthoic acid can be effectively catalyzed by phosphorus(III) compounds like phosphorus trichloride (B1173362) or phosphorous acid. ucj.org.uadntb.gov.ua This method allows for the acylation of various arylamines, including those with both electron-donating and electron-withdrawing substituents, to produce the corresponding arylamides in high yields. ucj.org.ua The reaction mechanism and the influence of the arylamine's basicity on the reaction rate have been studied, providing insights for optimizing the synthesis of these compounds. ucj.org.ua

Furthermore, novel naphthoquinone aromatic amides have been synthesized from 1-hydroxy-2-naphthoic acid through a multi-step route. nih.gov A key step in this synthesis is the amide formation reaction, which utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as an efficient condensing agent, leading to high yields of the desired carboxamides. nih.gov

| Precursor | Key Reagents/Catalysts | Product Class |

| Hydroxy naphthoic acids | Halogenated/Non-halogenated thiazoles | N-thiazolyl substituted hydroxy acid amides oup.comcapes.gov.br |

| 3-Hydroxy-2-naphthoic acid | Phosphorus trichloride, Arylamines | Arylamides of 3-hydroxy-2-naphthoic acid ucj.org.uadntb.gov.ua |

| 1-Hydroxy-2-naphthoic acid | DMTMM, various amines | Naphthoquinone aromatic amides nih.gov |

Synthesis of Metal-Centered Composites with Amino Guanidinium-1-Naphthoate

The coordination of this compound ligands to metal centers leads to the formation of metal-organic composites with interesting structural and physical properties. A notable example involves the synthesis of a ligand from 1-naphthoic acid and aminoguanidine (B1677879). rsc.org This ligand is then used to prepare mixed metal complexes of Ni(II) and Co(II). rsc.org The synthetic procedure involves mixing 1-naphthoic acid and aminoguanidine bicarbonate in water and heating to form the ligand, which is subsequently complexed with the metal ions. rsc.org The resulting metal-centered composites have the general formula {Ni–Co [(CH₅N₄)₂(C₁₁H₇O₂)₂]}·H₂O. rsc.org

Similarly, new series of transition metal complexes with Mn(II), Fe(II), Co(II), and Ni(II) have been synthesized using aminoguanidine and 3-hydroxy-2-naphthoic acid ligands. researchgate.net These complexes, with the general formula (N₄H₇C)₂[M{(C₁₀H₆(O)(COO)}₂]·2H₂O, have been characterized and show potential for various applications. researchgate.net The guanidinium (B1211019) naphthoate moiety has also been utilized in creating blue phosphors for potential use in organic light-emitting diodes (OLEDs) by complexing with Co(II), Ni(II), and Cu(II) metal ions. researchgate.net

These studies demonstrate the versatility of this compound and its derivatives in coordination chemistry, leading to materials with potential applications in fields like corrosion inhibition and electronics. rsc.orgresearchgate.netorcid.orgscispace.com

| Metal Ions | Ligand Precursors | Composite Formula/Type | Potential Application |

| Ni(II), Co(II) | 1-Naphthoic acid, Aminoguanidine | {Ni–Co [(CH₅N₄)₂(C₁₁H₇O₂)₂]}·H₂O rsc.org | Anticorrosion coatings rsc.org |

| Mn(II), Fe(II), Co(II), Ni(II) | 3-Hydroxy-2-naphthoic acid, Aminoguanidine | (N₄H₇C)₂[M{(C₁₀H₆(O)(COO)}₂]·2H₂O researchgate.net | Antimicrobial, Photocatalytic researchgate.net |

| Co(II), Ni(II), Cu(II) | Guanidinium naphthoate | Metal-guanidinium naphthoate complexes | Blue phosphors for OLEDs researchgate.net |

Biochemical Transformations and Metabolic Pathways of 1 Naphthoate

Microbial Degradation of 1-Naphthoic Acid in Environmental Systems

The microbial breakdown of 1-naphthoic acid is a key process in the environmental fate of various polycyclic aromatic hydrocarbons (PAHs). Certain microorganisms can utilize 1-naphthoic acid as their sole source of carbon and energy. For instance, the soil bacterium Stenotrophomonas maltophilia CSV89 initiates the degradation of 1-naphthoic acid by a double hydroxylation of the aromatic ring, which leads to the formation of 1,2-dihydroxy-8-carboxynaphthalene. nih.govethz.ch This diol is then further oxidized through a series of intermediates including 2-hydroxy-3-carboxybenzal pyruvate, 3-formylsalicylate, 2-hydroxyisophthalate, and salicylate (B1505791) to catechol, which then enters the central metabolic pathway via meta ring-cleavage. nih.govethz.ch

In addition to ortho-cleavage, meta-cleavage pathways play a crucial role in the degradation of hydroxylated naphthoic acid derivatives. For instance, the degradation of phenanthrene (B1679779) by some bacteria leads to the formation of both 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid. oup.comoup.commicrobiologyresearch.org Ochrobactrum sp. strain PWTJD has been shown to degrade phenanthrene via the meta-cleavage of 2-hydroxy-1-naphthoic acid, a pathway that was previously not reported for Gram-negative bacteria. oup.com This process, mediated by a ferric-dependent meta-cleavage dioxygenase, leads to the formation of salicylic (B10762653) acid, which is then metabolized to catechol and enters the TCA cycle. oup.comoup.com Similarly, Sphingobium sp. strain PNB metabolizes both 1-hydroxy-2-naphthoic acid and 2-hydroxy-1-naphthoic acid through meta-cleavage pathways, forming intermediates like 2,2-dicarboxychromene and 2-hydroxychromene-2-glyoxylic acid, which are then converted to catechol via salicylic acid. microbiologyresearch.orgnih.gov

A variety of enzymes are essential for the biodegradation of 1-naphthoate and its precursors. Dioxygenases are key enzymes that initiate the degradation process by incorporating both atoms of molecular oxygen into the aromatic ring. nih.gov For example, naphthalene (B1677914) 1,2-dioxygenase is involved in the initial hydroxylation of naphthalene. frontiersin.org In the degradation of phenanthrene, dioxygenases catalyze the initial attack on the ring structure, leading to diols that are further converted to hydroxylated naphthoic acids. researchgate.netnih.govebi.ac.uk

1-Hydroxy-2-naphthoate (B8527853) 1,2-dioxygenase is a specific type of dioxygenase that catalyzes the ring cleavage of 1-hydroxy-2-naphthoate to (3Z)-4-(2-carboxyphenyl)-2-oxobut-3-enoate. genome.jpwikipedia.org This iron-dependent enzyme is involved in the phthalate (B1215562) pathway of phenanthrene metabolism. genome.jpwikipedia.org

Monooxygenases , on the other hand, incorporate a single oxygen atom into the substrate. While dioxygenases are more common in bacterial degradation of PAHs, some bacteria and fungi utilize monooxygenases. For example, Streptomyces flavovirens and the cyanobacterium Agmenellum quadruplicatum PR-6 oxidize phenanthrene via a monooxygenase-epoxide hydrolase-catalyzed reaction. ethz.ch1-hydroxy-2-naphthoate hydroxylase , an enzyme found in some bacteria, is a monooxygenase that hydroxylates and decarboxylates 1-hydroxy-2-naphthoate to form 1,2-dihydroxynaphthalene. expasy.orgwikipedia.org This enzyme is involved in the degradation of chrysene. expasy.orgwikipedia.org

Other important enzymes include dehydrogenases, which are involved in the oxidation of diols, and hydrolases, which cleave ester or ether bonds. nih.gov The activities of these degradative enzymes are often inducible, meaning they are produced in significant amounts only in the presence of the specific substrate. nih.gov

Table 1: Key Enzymes in this compound Related Biodegradation

| Enzyme Name | EC Number | Function | Organism Example(s) |

|---|---|---|---|

| 1-Hydroxy-2-naphthoate 1,2-dioxygenase | 1.13.11.38 | Catalyzes the ortho-cleavage of 1-hydroxy-2-naphthoate. genome.jpwikipedia.org | Bacteria involved in phenanthrene degradation. genome.jp |

| 1-Hydroxy-2-naphthoate hydroxylase | 1.14.13.135 | Hydroxylates and decarboxylates 1-hydroxy-2-naphthoate to naphthalene-1,2-diol. expasy.orgwikipedia.org | Alcaligenes sp. strain PPH, Pseudoxanthomonas sp. PNK-04. wikipedia.org |

| Naphthalene 1,2-dioxygenase | - | Initiates naphthalene degradation by forming cis-naphthalene dihydrodiol. frontiersin.orgnih.gov | Pseudomonas putida. nih.gov |

| Catechol 2,3-dioxygenase | - | Catalyzes the meta-cleavage of catechol. oup.com | Ochrobactrum sp. strain PWTJD. oup.com |

Role of Microbial Consortia in Naphthoate Biotransformation

Microbial consortia, which are communities of two or more interacting microorganisms, often exhibit enhanced capabilities for degrading complex organic pollutants like PAHs compared to single microbial strains. nih.govfrontiersin.org This is due to synergistic interactions, where different members of the consortium perform complementary metabolic functions. frontiersin.org In the context of naphthoate biotransformation, a consortium can be more robust and efficient in degrading the parent PAH and its various intermediates.

Formation of this compound as a Metabolite or Transformation Product

1-Naphthoic acid is a common metabolic intermediate in the degradation of several PAHs by various microorganisms. nih.govethz.ch It can be formed through different biochemical pathways depending on the parent PAH and the specific microorganisms involved.

During the degradation of 1-methylnaphthalene (B46632) , some bacteria, such as Pseudomonas putida CSV86, utilize a "detoxification pathway" where the methyl group is hydroxylated and subsequently oxidized to form 1-naphthoic acid, which is then excreted into the medium. nih.gov Under anaerobic conditions, 1-methylnaphthalene can also be metabolized to 1-naphthoic acid, for instance by iron-reducing enrichment cultures. researchgate.netnih.govresearchgate.net This anaerobic pathway is thought to involve the addition of fumarate (B1241708) to the methyl group. researchgate.netresearchgate.net

1-Naphthoic acid is also a key metabolite in the degradation of acenaphthene (B1664957) . Bacteria like Sphingobacterium sp. strain RTSB and Acinetobacter sp. strain AGAT-W degrade acenaphthene to naphthalene-1,8-dicarboxylic acid, which is then decarboxylated to yield 1-naphthoic acid. sciepub.com This 1-naphthoic acid is then further metabolized, often via salicylic acid and catechol, to enter central metabolic pathways. sciepub.com

Furthermore, 1-naphthoic acid can be formed during the degradation of phenanthrene and anthracene . nih.govethz.ch While 1-hydroxy-2-naphthoic acid is a more commonly cited intermediate from phenanthrene, the formation of 1-naphthoic acid itself has also been reported as a biotransformation byproduct. nih.gov

Table 2: PAHs Leading to this compound Formation

| Parent PAH | Microbial Pathway/Organism Example | Key Steps to this compound |

|---|---|---|

| 1-Methylnaphthalene | "Detoxification pathway" in Pseudomonas putida CSV86. nih.gov | Hydroxylation of the methyl group followed by oxidation. nih.gov |

| 1-Methylnaphthalene | Anaerobic degradation by iron-reducing enrichment cultures. researchgate.netnih.gov | Fumarate addition to the methyl group. researchgate.net |

| Acenaphthene | Degradation by Sphingobacterium sp. strain RTSB and Acinetobacter sp. strain AGAT-W. sciepub.com | Formation of naphthalene-1,8-dicarboxylic acid and subsequent decarboxylation. sciepub.com |

| Phenanthrene | Biotransformation byproduct. nih.govethz.ch | Excreted as a detoxification product by some bacteria. nih.govethz.ch |

| Anthracene | Biotransformation byproduct. nih.govethz.ch | Excreted as a detoxification product by some bacteria. nih.govethz.ch |

Biotransformation of 1-Methylnaphthalene to 1-Naphthoic Acid

The conversion of 1-methylnaphthalene to 1-naphthoic acid (the ionized form of which is this compound) is a widely observed biotransformation process across different biological kingdoms, from bacteria to mammals. This metabolic conversion is primarily a detoxification mechanism, transforming a more toxic and less water-soluble compound into a less toxic, more soluble metabolite that can be more easily excreted.

In various microorganisms, the biotransformation of 1-methylnaphthalene proceeds through the oxidation of the methyl group. For instance, the soil bacterium Pseudomonas putida CSV86 is known to metabolize 1-methylnaphthalene via two distinct pathways. qmul.ac.uk One of these is a detoxification pathway where the methyl group is hydroxylated to form 1-hydroxymethylnaphthalene, which is then further oxidized to 1-naphthoic acid. qmul.ac.ukmdpi.com This acid is often excreted into the medium as a terminal product, as P. putida CSV86 cannot utilize it as a sole carbon and energy source. qmul.ac.uk Similarly, anaerobic bacteria have been shown to metabolize 1-methylnaphthalene primarily to 1-naphthoic acid. researchgate.net The fungus Cunninghamella elegans also transforms 1-methylnaphthalene, with 1-naphthoic acid being one of the identified metabolites alongside 1-hydroxymethylnaphthalene and other hydroxylated derivatives.

This transformation is not limited to microbes. Studies on mammals have shown a similar metabolic fate. In rats exposed to 1-methylnaphthalene vapors, 1-naphthoic acid was identified as a significant metabolite in various tissues, including the lungs, liver, spleen, and kidneys, as well as in urine. tennessee.educdc.gov The presence of 1-naphthoic acid in these tissues indicates systemic distribution following exposure. cdc.gov Furthermore, research on marine invertebrates, such as the mussel Mytilus galloprovincialis, has demonstrated the biotransformation of 1-methylnaphthalene to 1-naphthoic acid, highlighting the broad evolutionary conservation of this metabolic process. nih.govtandfonline.com

The following table summarizes the organisms and key findings related to the biotransformation of 1-methylnaphthalene to 1-naphthoic acid.

| Organism/System | Pathway/Observation | Reference(s) |

| Pseudomonas putida CSV86 | Detoxification pathway involving hydroxylation of the methyl group to form 1-hydroxymethylnaphthalene, followed by oxidation to 1-naphthoic acid. | qmul.ac.ukmdpi.com |

| Anaerobic bacteria | Metabolize 1-methylnaphthalene primarily to 1-naphthoic acid. | researchgate.net |

| Cunninghamella elegans | Transforms 1-methylnaphthalene to metabolites including 1-naphthoic acid and 1-hydroxymethylnaphthalene. | |

| Rats (inhalation exposure) | 1-Naphthoic acid detected as a metabolite in lungs, liver, spleen, kidneys, and urine. | tennessee.educdc.gov |

| Mussels (Mytilus galloprovincialis) | Biotransformation of 1-methylnaphthalene to 1-naphthoic acid observed. | nih.govtandfonline.com |

Environmental Transformation Products of Naphthaleneacetic Acid and Naphthaleneacetamide

1-Naphthaleneacetic acid (NAA) and 1-naphthaleneacetamide (B165140) are synthetic auxins used extensively in agriculture to regulate plant growth. Their environmental fate is of considerable importance, and studies have shown that they can be transformed into 1-naphthoic acid under certain conditions.

1-Naphthaleneacetic acid is susceptible to rapid photolysis in water and on soil, a process that can lead to the formation of 1-naphthoic acid among other products like phthalic acid. qmul.ac.ukwikipedia.org This abiotic transformation is a significant pathway for the environmental alteration of NAA.

1-Naphthaleneacetamide, on the other hand, is known to be susceptible to hydrolysis, with 1-naphthaleneacetic acid being the primary end product. qmul.ac.ukwikipedia.org Consequently, the environmental transformation of 1-naphthaleneacetamide can indirectly lead to the formation of 1-naphthoic acid through the initial hydrolysis to NAA, which then undergoes photolysis.

Beyond 1-naphthoic acid, other environmental transformation products of 1-naphthaleneacetic acid have been identified, including 1-naphthalenemethanol, 1-methylnaphthalene, and naphthaldehyde. mdpi.comebi.ac.uk The formation of these various products indicates that multiple transformation pathways are at play in the environment.

The table below outlines the transformation products of naphthaleneacetic acid and naphthaleneacetamide.

| Parent Compound | Transformation Process | Transformation Product(s) | Reference(s) |

| 1-Naphthaleneacetic acid | Photolysis in water and soil | 1-Naphthoic acid, Phthalic acid, 1-Naphthalenemethanol, 1-Methylnaphthalene, Naphthaldehyde | qmul.ac.ukmdpi.comwikipedia.orgebi.ac.uk |

| 1-Naphthaleneacetamide | Hydrolysis | 1-Naphthaleneacetic acid | qmul.ac.ukwikipedia.org |

Enzymatic Mechanisms and Gene Clusters in Naphthoate Biosynthesis and Catabolism

The biosynthesis and catabolism of this compound are governed by specific enzymatic reactions and are encoded by distinct gene clusters in various microorganisms.

In the context of the degradation of polycyclic aromatic hydrocarbons (PAHs), the formation of 1-naphthoic acid from 1-methylnaphthalene is often initiated by enzymes with broad substrate specificity, such as naphthalene dioxygenase (NDO). researchgate.net In Pseudomonas putida CSV86, the detoxification pathway leading to 1-naphthoic acid involves the hydroxylation of the methyl group, a reaction that can be catalyzed by a methylnaphthalene hydroxylase, which is a type of NDO. researchgate.net This is followed by the action of hydroxymethylnaphthalene dehydrogenase and naphthaldehyde dehydrogenase to yield 1-naphthoic acid. researchgate.net

While some organisms, like P. putida CSV86, excrete 1-naphthoic acid as a dead-end product, others, such as the soil bacterium Stenotrophomonas maltophilia CSV89, can utilize it as a sole source of carbon and energy. researchgate.netfrontiersin.org The catabolism of 1-naphthoic acid in S. maltophilia CSV89 is initiated by a double hydroxylation of the aromatic ring adjacent to the carboxyl-bearing ring, resulting in the formation of 1,2-dihydroxy-8-carboxynaphthalene. researchgate.net This diol is then further oxidized through a series of intermediates, including 3-formyl salicylate and 2-hydroxyisophthalate, eventually leading to salicylate and catechol, which are channeled into the tricarboxylic acid (TCA) cycle. researchgate.net

The genetic basis for these metabolic capabilities often resides in operons, which are clusters of genes that are transcribed together. For naphthalene degradation, the 'nah' and 'sal' operons in Pseudomonas putida are well-characterized. tennessee.edu The 'nah' operon encodes the enzymes for the conversion of naphthalene to salicylate, while the 'sal' operon is responsible for the subsequent metabolism of salicylate. tennessee.edu While not directly catabolizing this compound in this organism, these gene clusters provide a model for the genetic organization of aromatic degradation pathways.

In a different metabolic context, a key enzyme in the biosynthesis of vitamin K2 (menaquinone) in bacteria and plants is 1,4-dihydroxy-2-naphthoyl-CoA synthase, also known as naphthoate synthase. qmul.ac.ukwikipedia.org This enzyme, encoded by the menB gene, catalyzes the conversion of O-succinylbenzoyl-CoA to 1,4-dihydroxy-2-naphthoyl-CoA, a precursor to menaquinone. wikipedia.orgebi.ac.uk This highlights a biosynthetic role for a naphthoate derivative within essential metabolic pathways.

The following table details some of the key enzymes and gene clusters involved in the biosynthesis and catabolism of this compound and related compounds.

| Process | Organism/System | Enzyme(s) / Gene Cluster(s) | Function | Reference(s) |

| Biosynthesis from 1-Methylnaphthalene | Pseudomonas putida CSV86 | Methylnaphthalene hydroxylase (NDO), Hydroxymethylnaphthalene dehydrogenase, Naphthaldehyde dehydrogenase | Conversion of 1-methylnaphthalene to 1-naphthoic acid. | researchgate.net |

| Catabolism of 1-Naphthoic Acid | Stenotrophomonas maltophilia CSV89 | Enzymes for double hydroxylation, oxidation to 1,2-dihydroxy-8-carboxynaphthalene, and further degradation to salicylate and catechol. | Utilization of 1-naphthoic acid as a carbon source. | researchgate.netfrontiersin.org |

| Naphthalene Degradation Model | Pseudomonas putida | 'nah' and 'sal' operons | Genetic blueprint for the degradation of aromatic compounds. | tennessee.edu |

| Biosynthesis of Vitamin K2 Precursor | Bacteria and Plants | 1,4-dihydroxy-2-naphthoyl-CoA synthase (menB gene) | Catalyzes the formation of 1,4-dihydroxy-2-naphthoyl-CoA. | qmul.ac.ukwikipedia.orgebi.ac.uk |

Mechanistic Investigations of 1 Naphthoate Biological Activities

Modulation of Plant Signaling Pathways by Naphthoate Derivatives

Naphthoate derivatives have emerged as significant modulators of crucial plant signaling pathways. Their structural characteristics enable them to interact with and influence hormonal systems that govern plant growth and development, such as those regulated by auxins and strigolactones.

Certain naphthoate derivatives can activate auxin signaling pathways, a fundamental process in plant growth. Research has shown that the synthetic molecule sirtinol (B612090) activates the auxin signal transduction pathway. nih.govcapes.gov.brpnas.orgpnas.org The mechanism involves a series of metabolic transformations within the plant. Sirtinol is first converted to 2-hydroxy-1-naphthaldehyde (B42665) (HNA). nih.govcapes.gov.brpnas.orgpnas.orgnih.gov Subsequently, HNA is oxidized to 2-hydroxy-1-naphthoic acid (HNC), which is the active molecule that triggers auxin signaling. nih.govcapes.gov.brpnas.orgpnas.orgnih.govmpg.de

This conversion is a critical step for the molecule's activity and is believed to be catalyzed by an aldehyde oxidase, an enzyme that requires a molybdopterin cofactor (moco). nih.govpnas.orgpnas.orgmpg.de Genetic studies in Arabidopsis have substantiated this, as mutations in genes responsible for moco biosynthesis lead to resistance to sirtinol. nih.govpnas.orgpnas.org This resistance stems from the reduced ability of the mutants to convert HNA into the active auxin, HNC. nih.govpnas.org The structural similarity of HNC to the synthetic auxin 1-naphthaleneacetic acid (NAA) suggests that HNC likely functions as an auxin by binding to and activating the SCFTIR1 ubiquitin ligase complex, which leads to the degradation of AUX/IAA transcriptional repressors and subsequent auxin-induced gene expression. mpg.dempg.de Interestingly, while sirtinol and HNA can bypass the polar transport system and are efficiently absorbed by seedlings, HNC and 1-naphthoic acid are not readily absorbed. nih.govcapes.gov.brnih.gov

Naphthoate derivatives have been identified as potent inhibitors of strigolactone (SL) signaling, a key pathway that regulates plant architecture, including shoot branching. jst.go.jpdntb.gov.uamdpi.com Strigolactones are perceived by the α/β hydrolase receptor DWARF14 (D14). jst.go.jpresearchgate.net By inhibiting this receptor, naphthoate derivatives can effectively block SL signaling, leading to increased tillering or shoot branching. jst.go.jpdntb.gov.ua

Researchers have used in silico screening to identify chemical regulators that inhibit SL reception. jst.go.jp One such identified compound, 2-methoxy-1-naphthaldehyde (B1195280) (2-MN), was found to inhibit the SL-induced interaction between the D14 receptor and its downstream targets, D53 and SLR1, thereby blocking the signaling cascade. jst.go.jp This action successfully restored the growth of rice tillering buds that were suppressed by strigolactones. jst.go.jp

Following a similar strategy, another study developed novel phenyl-substituted naphthoic acid ethyl ester derivatives. dntb.gov.uamdpi.comnih.gov One derivative, designated C6, was selected as a candidate SL receptor inhibitor. dntb.gov.uanih.gov Further investigation confirmed that C6 can interact with SL receptor proteins, interfering with the binding of natural strigolactones. dntb.gov.uanih.gov This interference results in several agriculturally desirable traits, such as promoting hypocotyl elongation, delaying leaf senescence, and inhibiting the germination of parasitic weed seeds. dntb.gov.uanih.gov These findings highlight the potential of naphthoate derivatives in controlling plant architecture. dntb.gov.uanih.govresearchgate.net

| Compound | Target | Mechanism of Action | Observed Biological Effect | Reference |

|---|---|---|---|---|

| 2-methoxy-1-naphthaldehyde (2-MN) | D14 (SL Receptor) | Inhibits SL-induced interaction between D14 and its targets (D53, SLR1). | Restores growth of rice tillering buds suppressed by SL. | jst.go.jp |

| C6 (phenyl-substituted naphthoic acid ethyl ester derivative) | D14 (SL Receptor) | Interferes with the binding of SL to its receptor. | Promotes hypocotyl elongation, delays leaf senescence, inhibits parasitic seed germination. | dntb.gov.uanih.gov |

| DL1b | SL Receptor | Previously reported SL receptor inhibitor molecule. | Significantly promotes shoot branching. | dntb.gov.uamdpi.com |

The utility of 1-naphthoic acid and its derivatives as plant growth regulators has been a subject of study for decades. researchgate.netkyoto-u.ac.jp Their activity is often compared to other auxins, and research has focused on understanding the structure-activity relationship. kyoto-u.ac.jptandfonline.com While 1-naphthoic acid itself shows some activity in tests like the pea test, it is generally less active than its hydrogenated derivatives, such as 1,4-dihydro- and 1,2,3,4-tetrahydro-1-naphthoic acids. kyoto-u.ac.jpuchicago.edu

The difference in activity is attributed to the spatial configuration of the carboxyl group relative to the aromatic ring. kyoto-u.ac.jp In the more active hydrogenated forms, the carboxyl group can adopt a position that is more favorable for interaction with the plant's cellular machinery. kyoto-u.ac.jp The ability of substituted 1-naphthoic acids to form a charge-transfer type molecular complex at the 8-position with plant substrates is considered a crucial factor for their growth-regulating activity. researchgate.net Pamoic acid, a naphthoic acid derivative, has been shown to inhibit ethylene (B1197577) signaling and auxin-induced gene expression, which can be used to modify ethylene responses like fruit ripening and senescence. google.com

Influence on Strigolactone Receptor Inhibition and Plant Architecture

Molecular Mechanisms of Anticancer Properties of Naphthoate Derivatives

Derivatives of naphthoic acid have demonstrated significant potential as anticancer agents through various molecular mechanisms. Their ability to interact with fundamental cellular components like DNA and key enzymes involved in cell proliferation makes them promising candidates for cancer therapy.

A primary mechanism for the anticancer activity of many naphthoate and naphthalimide derivatives is their function as DNA intercalators. researchgate.netnih.govnih.gov The planar aromatic structure of these compounds allows them to slide between the base pairs of the DNA double helix. researchgate.netchemrxiv.org This intercalation distorts the natural structure of DNA, which can interfere with critical cellular processes like DNA replication and transcription. researchgate.netchemrxiv.org

For instance, the natural product neocarzinostatin (B611948) contains an active naphthoate ester that intercalates into DNA. atdbio.com This positions the other parts of the molecule in the minor groove, where it can be activated to produce reactive radicals that cleave the DNA strands, ultimately leading to cell death. chemrxiv.orgatdbio.com Similarly, the 1,8-naphthalimide (B145957) chromophore is a planar system that effectively intercalates with DNA base pairs, causing DNA denaturation and inducing apoptosis in tumor cells. researchgate.net This intercalation can also inhibit the function of enzymes like DNA topoisomerase II, which are essential for managing DNA topology during replication. researchgate.net Some 1,4-dihydroxy-2-naphthoic acid derivatives have been found to act as bacterial DNA gyrase poisons by stabilizing the enzyme-DNA cleavage complex, which leads to DNA breaks. nih.govacs.org The anticancer potential of a methyl 6-amino-1-naphthoate derivative against MCF-7 breast cancer cells (IC₅₀ of 18 µM) has been attributed to its ability to intercalate into DNA. vulcanchem.com

| Compound/Derivative Class | Mechanism | Effect | Example/Finding | Reference |

|---|---|---|---|---|

| 1,8-Naphthalimides | DNA Intercalation, Topoisomerase II Inhibition | DNA denaturation, apoptosis | The planar chromophore intercalates with DNA base pairs. | researchgate.net |

| Neocarzinostatin | DNA Intercalation and Cleavage | DNA strand scission | Contains a naphthoate ester that positions the molecule for DNA damage. | atdbio.com |

| Methyl 6-amino-1-naphthoate | DNA Intercalation | Cytotoxicity | IC₅₀ value of 18 µM against MCF-7 breast cancer cells. | vulcanchem.com |

| 1,4-dihydroxy-2-naphthoic acid derivative (Compound 40) | DNA Gyrase Poison | Induces DNA nicks and double-stranded breaks. | Stabilizes the enzyme-DNA cleavage complex. | nih.govacs.org |

Naphthoate derivatives, particularly in the form of naphthamides, have been developed as potent inhibitors of protein kinases and histone deacetylases (HDACs), both of which are critical targets in cancer therapy. google.comgoogle.com Protein kinases regulate a vast number of cellular processes, and their abnormal activity is a hallmark of many cancers. google.com Histone deacetylases play a key role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. google.com

Certain naphthamide derivatives have been identified as multi-target inhibitors, capable of inhibiting both protein kinases and HDACs simultaneously. google.comgoogle.com This dual-action approach is a promising strategy for overcoming drug resistance and improving therapeutic outcomes. For example, a series of naphthamides were developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis. nih.gov One compound, 14c, showed high potency with an IC₅₀ of 1.5 nM in enzymatic assays and also inhibited other important anticancer targets like PDGFR-β and RET. nih.gov Other naphthalene-based derivatives have been designed as co-inhibitors of Aurora and Polo-like kinases (PLK), which are crucial for cell division. sci-hub.se

Furthermore, hybrid molecules combining a DNA-intercalating acridine (B1665455) structure with a hydroxamic acid moiety (a known HDAC inhibitor) have been synthesized. researchgate.net These compounds were designed as dual inhibitors of topoisomerase and HDAC, demonstrating that the core naphthoate-related structures can be integrated into multi-functional anticancer agents. researchgate.net

| Compound/Derivative Class | Target(s) | Inhibitory Concentration (IC₅₀) | Therapeutic Approach | Reference |

|---|---|---|---|---|

| Naphthamide (Compound 14c) | VEGFR-2, VEGFR-1, PDGFR-β, RET | 1.5 nM (VEGFR-2), 35.1 nM (VEGFR-1), 4.6 nM (PDGFR-β), 20.2 nM (RET) | Multi-targeted kinase inhibition for anti-angiogenic therapy. | nih.gov |

| Naphthalene-based derivative (AAPK-25) | Aurora kinases, Polo-like kinases (PLK) | 0.4 μM against HCT-116 colon cancer cells | Co-inhibition of key mitotic kinases. | sci-hub.se |

| Naphthamide Derivatives | Protein Kinases, Histone Deacetylases (HDACs) | Not specified | Dual inhibition for treating diseases with abnormal kinase/HDAC activity. | google.comgoogle.com |

Targeting Specific Proteins (e.g., Mcl-1) by Naphthoate Scaffolds

Naphthoate scaffolds have emerged as a promising platform for developing inhibitors of specific protein targets, notably the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). mdpi.com Mcl-1 is a member of the B-cell lymphoma-2 (Bcl-2) family of proteins that regulate programmed cell death. nih.gov Its overexpression is implicated in the progression of numerous human cancers and contributes to resistance against various anti-cancer agents. ekb.eg Consequently, disrupting the interaction between Mcl-1 and pro-apoptotic proteins is a key strategy in cancer therapy. nih.govekb.eg

Structure-based drug design has successfully utilized a 1-hydroxy-2-naphthoate (B8527853) scaffold to create potent and selective Mcl-1 inhibitors. nih.govnih.gov The design of these inhibitors focuses on key interactions within the Mcl-1 binding groove. The carboxylic acid group of the naphthoate is predicted to form a salt bridge with the arginine residue R263, while other parts of the molecule interact with the p2 and p3 hydrophobic pockets of the protein. nih.gov

Research has led to the development of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate compounds that effectively target Mcl-1. mdpi.com Molecular modeling has shown that hydrophobic interactions, particularly within the deeper p2 pocket of Mcl-1, are dominant factors for binding affinity. nih.govnih.gov This interaction also drives the selectivity of these inhibitors for Mcl-1 over other related proteins like Bcl-xL. nih.govnih.gov For instance, certain compounds have demonstrated up to a 20-fold selectivity for Mcl-1 over Bcl-xL. nih.gov One of the most favorable ligands, compound 3bl , exhibited a strong binding affinity with an inhibitory constant (Ki) of 31 nM. nih.govekb.egnih.gov The exploration of these scaffolds continues to be a foundation for developing Mcl-1 specific inhibitors for treating various cancers. mdpi.comnih.gov

Table 1: Inhibitory Activity of Selected Naphthoate Scaffolds against Mcl-1

| Compound | Target | Inhibitory Constant (Ki) | Key Finding |

| 1-hydroxy-2-naphthoic acid scaffold | Mcl-1 | - | Serves as a novel platform for Mcl-1 inhibitors. nih.gov |

| Compound 3bl | Mcl-1 | 31 nM | Potent inhibitor with high affinity driven by hydrophobic interactions in the p2 pocket. nih.govekb.egnih.gov |

| UMI-77 | Mcl-1 | 490 nM | Developed from structure-based modification, it induces apoptosis in pancreatic cancer models. ekb.eg |

| Compound 18 | Mcl-1 | 180 nM | A more potent inhibitor derived from further structure-based optimization. ekb.eg |

Topoisomerase IIα Inhibitory Activity of Naphthoquinone Amides

Naphthoquinone derivatives, including specific amides and esters, have been identified as inhibitors of human topoisomerase IIα (hTopoIIα), a crucial enzyme in DNA replication and repair. nih.govacs.org These enzymes resolve DNA topological problems, and their inhibition is a common mechanism for anticancer drugs. acs.org The inhibitory action of naphthoquinone esters and amides on hTopoIIα has been shown to be inversely proportional to the concentration of ATP. nih.gov This suggests a competitive mechanism related to the enzyme's ATPase activity. nih.gov

Molecular docking studies have confirmed that selected naphthoquinone esters and amides bind to the ATP-binding domain of hTopoIIα, which reduces the enzyme's activity. nih.gov This provides insight into the mechanism of action for this class of compounds. nih.gov

Furthermore, novel synthetic naphthoquinone adducts have demonstrated potent inhibitory effects. For example, TU100 (12,13-dihydro-N-methyl-6,11,13-trioxo-5H-benzo nih.govontosight.aicyclohepta[1,2-b]naphthalen-5,12-imine) was found to be an effective dual inhibitor of both topoisomerase I and II. nih.gov Unlike many other topoisomerase inhibitors, TU100's mechanism does not involve intercalation into the DNA. nih.gov Instead, it appears to be a slow-acting inhibitor that interacts directly with the enzyme, presenting a unique mechanism with chemotherapeutic potential. nih.gov Naturally occurring naphthoquinones like shikonin (B1681659) and lapachol (B1674495) also exhibit topoisomerase inhibitory activity. mdpi.compharmainfo.in

Table 2: Topoisomerase IIα Inhibitory Profile of Naphthoquinone Derivatives

| Compound/Class | Target Enzyme | Mechanism of Action | Key Finding |

| Naphthoquinone Esters & Amides | hTopoIIα | Bind to the ATP-binding domain, reducing ATPase activity. nih.gov | Inhibitory activity is inversely proportional to ATP concentration. nih.gov |

| TU100 | Topoisomerase I & II | Slow-acting direct enzyme inhibition, no DNA intercalation. nih.gov | A dual inhibitor with a unique mechanism. nih.gov |

| Shikonin | Topoisomerase I/II | DNA topoisomerase I/II inhibition. mdpi.com | A naturally occurring compound with antitumor effects. mdpi.com |

| Lapachol | Topoisomerase II | Reversible catalytic inhibition of topoisomerase II. pharmainfo.in | A naturally occurring 1,4-naphthoquinone (B94277) with evaluated antiproliferative activity. pharmainfo.in |

Antimicrobial Properties and Mechanisms of 1-Naphthoate and its Analogs

Derivatives of 1-naphthoic acid have been synthesized and evaluated for their antimicrobial potential against a range of pathogens. mdpi.com A notable class of these analogs are naphthyl-polyamine conjugates, which have shown significant intrinsic antimicrobial properties. mdpi.com

In a study creating a library of structurally diverse compounds, longer polyamine chain variants capped with 1-naphthyl and 2-naphthyl groups exhibited the most pronounced antimicrobial effects. mdpi.com These compounds were particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and the fungus Cryptococcus neoformans, with some analogs showing a Minimum Inhibitory Concentration (MIC) as low as 0.29 µM. mdpi.com Mechanistic studies on one such analog identified it as having bactericidal activity. mdpi.com

Another approach involves creating facial amphiphilic polymers derived from naphthoic acid. nih.gov These polymers, which mimic the structure of some antimicrobial peptides, have demonstrated potent activity against various multi-drug resistant Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov Their mechanism of action is believed to involve membrane disruption, as evidenced by membrane permeabilization and depolarization assays. nih.gov These polymers were also capable of eradicating established biofilms and killing metabolically inactive cells. nih.gov

Table 3: Antimicrobial Activity of Naphthyl-Polyamine Conjugates

| Compound | Capping Group | Target Microbe | Minimum Inhibitory Concentration (MIC, µM) |

| 17f | 1-Naphthyl | MRSA | 0.29 |

| 17f | A. baumannii | 0.29 | |

| 17f | C. neoformans | 0.29 | |

| 20f | 2-Naphthyl | MRSA | ≤ 0.29 |

| 20f | C. neoformans | ≤ 0.29 |

Data sourced from a study on naphthyl-polyamine conjugates. mdpi.com

Anti-inflammatory Effects through Aryl Hydrocarbon Receptor (AhR) Modulation

The Aryl Hydrocarbon Receptor (AhR) is a transcription factor that plays a role in regulating inflammatory responses. wikipedia.orgresearchgate.net Certain naphthoic acid derivatives can modulate AhR activity, leading to anti-inflammatory effects. medchemexpress.com For example, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) , a bacterial-derived metabolite, is an AhR agonist known to have anti-inflammatory activity in the gut. medchemexpress.comnih.govresearchgate.net

The structure of the naphthoic acid derivative dictates its effect on the AhR signaling pathway. researchgate.net Studies comparing various hydroxyl/carboxy-substituted naphthoic acids found that 1,4-DHNA was the most potent inducer of AhR-responsive genes like CYP1A1 and CYP1B1. researchgate.net Compounds such as 1-hydroxy-2-naphthoic acid (1-HNA) and 4-hydroxy-2-naphthoic acid (4-HNA) were less potent but still acted as full agonists for CYP1B1 induction. researchgate.net The presence of the 1,4-dihydroxy substituents and the 2-carboxyl group significantly enhances AhR activation. researchgate.net

This modulation can be selective. The concept of a Selective AhR Modulator (SAhRM) describes a ligand that can dissociate the anti-inflammatory actions of AhR from the toxic responses typically associated with its activation. researchgate.net Some ligands can activate AhR to suppress inflammatory gene expression without stimulating the canonical DRE (dioxin response element)-driven expression of genes like CYP1A1, which can produce toxic metabolites. researchgate.net This selective modulation by naphthoic acid-related compounds presents a therapeutic avenue for inflammatory conditions. nih.gov

Table 4: Aryl Hydrocarbon Receptor (AhR) Activity of Naphthoic Acid Derivatives

| Compound | AhR Activity | Effect on Gene Induction | Key Characteristic |

| 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) | Potent Agonist | Strong induction of CYP1A1 and CYP1B1. researchgate.net | Bacterial-derived metabolite with anti-inflammatory properties. medchemexpress.comnih.gov |

| 1-Hydroxy-2-naphthoic acid (1-HNA) | Agonist | Less potent than 1,4-DHNA; full agonist for CYP1B1 induction. researchgate.net | Activity requires hydroxyl and carboxyl groups. researchgate.net |

| 4-Hydroxy-2-naphthoic acid (4-HNA) | Agonist | Less potent than 1,4-DHNA; full agonist for CYP1B1 induction. researchgate.net | Activity requires hydroxyl and carboxyl groups. researchgate.net |

| 1-Naphthoic acid (1-NA) | Weak/Inactive | Did not significantly induce Cyp1b1 in YAMC cells. researchgate.net | Lacks the hydroxyl groups that enhance activity. researchgate.net |

Oxidative Stress Protection and Antioxidant Mechanisms

Naphthoate derivatives have been investigated for their antioxidant properties and their ability to protect against oxidative stress. ontosight.ai Oxidative stress occurs from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. circulation.or.kr The cytotoxic activity of some naphthoquinones is linked to their ability to generate ROS and inhibit electron transport. pharmainfo.in

However, compounds like ethyl this compound have also been studied for their potential to protect against oxidative stress. ontosight.ai The antioxidant mechanism of naphthoic acid derivatives can involve free radical scavenging. mdpi.com The antioxidant activities of these compounds are often evaluated using in vitro assays that measure their reducing power or their ability to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl). researchgate.net

The structure of the naphthoquinone ring allows it to participate in redox cycling, which is central to its biological activities. mdpi.compharmainfo.in This dual role—both generating and scavenging ROS—means that the net effect of a given this compound analog depends on its specific chemical structure and the biological context. Some derivatives may help mitigate oxidative injury, highlighting a potential therapeutic application in conditions associated with oxidative stress. avantorsciences.com

Advanced Analytical Characterization of 1 Naphthoate

Spectroscopic Analysis of 1-Naphthoic Acid and its Aggregates

Spectroscopic analysis provides profound insights into the electronic structure and excited-state dynamics of 1-naphthoic acid (1-NA), the parent compound of 1-naphthoate. The fluorescence and absorption properties are highly sensitive to the molecular environment, concentration, and state of aggregation.

Fluorescence and Absorption Spectroscopy in Solution and Rigid-Glass Matrix

The photophysical properties of 1-naphthoic acid and its esters have been extensively studied using steady-state and time-resolved fluorescence and absorption spectroscopy. In solution, the absorption and emission spectra of this compound esters are characterized by broad bands that exhibit a bathochromic (red) shift as the polarity of the solvent increases. mdpi.com For instance, a methanolic solution of 1-naphthoic acid displays a maximum excitation peak at 295 nm and an emission peak at 370 nm. jocpr.com The absorption spectra are generally less sensitive to the environment compared to fluorescence spectra. jocpr.com The presence of surfactants in micellar solutions can significantly enhance the fluorescence intensity of 1-naphthoic acid, which is attributed to the solubilization of the hydrophobic molecule and an increase in fluorescence quantum efficiency. jocpr.com

Studies in rigid-glass matrices, typically at low temperatures such as 77 K, allow for the resolution of vibrational structure and the study of molecular aggregates. In hydrocarbon rigid-glass matrices, 1-naphthoic acid exists as a hydrogen-bonded dimer. The fluorescence spectra of the monomer and dimer of 1-naphthoic acid show a mirror-image relationship with their respective absorption spectra.

Investigation of Excimer-like Complex Formation

At higher concentrations in a hydrocarbon rigid-glass matrix at 77 K, the hydrogen-bonded dimers of 1-naphthoic acid can further associate to form higher-order aggregates, presumed to be tetramers. Upon photo-excitation, this tetramer gives rise to a broad, structureless fluorescence emission that is significantly red-shifted (by approximately 7000 cm⁻¹) from the dimer fluorescence. Current time information in Bangalore, IN. This emission is characteristic of an "excimer-like tetramer," which is a transient excited-state complex formed between the aggregated molecules. Current time information in Bangalore, IN. This excimer-like emission does not have a mirror-image relationship with the absorption spectrum of the tetramer, further confirming its distinct nature. Current time information in Bangalore, IN. In contrast, the related 2-naphthoic acid tetramer shows a structured fluorescence from its simple excited state, highlighting a unique property of the 1-isomer. Current time information in Bangalore, IN. The formation of this excimer-like complex is a key feature of the photophysics of concentrated 1-naphthoic acid in non-polar, rigid environments.

Quantum Yield and Fluorescence Polarization Studies

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is highly dependent on the environment of the this compound molecule. In micellar media, the quantum yield of 1-naphthoic acid increases, suggesting that the surfactant environment protects the excited state from non-radiative decay pathways. researchgate.net For example, the quantum yield values were observed to increase with the concentration of nonionic surfactants like TX-100. researchgate.net In other systems, 1-naphthoic acid has been used as a triplet transmitter ligand on quantum dots, where a triplet-triplet annihilation upconversion quantum yield of 0.8% was achieved with CdS core-only quantum dots. researchgate.net

Fluorescence polarization studies provide information about the orientation of the transition dipole moments within the molecule. For the excimer-like tetramer of 1-naphthoic acid, the fluorescence is polarized mainly along the short molecular axis of the naphthalene (B1677914) nucleus. Current time information in Bangalore, IN. This observation, combined with its long natural fluorescence lifetime of 320 ns (51 times longer than the dimer), suggests a symmetrical configuration for the excimer-like tetramer where the fluorescence process is essentially symmetry-forbidden. Current time information in Bangalore, IN. Linearly polarized fluorescence has also been observed in Langmuir-Blodgett films of an amphiphilic 1-naphthoic acid derivative complexed with europium, demonstrating that the naphthoic acid moieties are aligned within the film. acs.org

Chromatographic Techniques for this compound Metabolite Characterization (e.g., GC-MS, HPLC)

Chromatographic methods coupled with mass spectrometry are indispensable for the separation, identification, and quantification of this compound and its metabolites in complex matrices. These techniques are particularly important in environmental and biological monitoring, for example, in tracking the degradation of the insecticide carbaryl (B1668338), for which 1-naphthol (B170400) (a precursor to this compound in some metabolic pathways) is a major metabolite.

High-Performance Liquid Chromatography (HPLC) is a widely used technique. A liquid chromatographic method using a C18 column with a micellar mobile phase (e.g., 0.15 M SDS-6% (v/v)-pentanol-0.01 M NaH₂PO₄ at pH 3) and fluorescence detection (excitation/emission at 225/333 nm) has been developed for the simultaneous determination of carbaryl and its metabolite 1-naphthol. ekb.eg This method has been successfully applied to analyze water, soil, and vegetable samples, with limits of detection of 5 ng/mL for carbaryl and 18 ng/mL for 1-naphthol. ekb.eg Another HPLC method with diode-array detection (HPLC-DAD) has also been validated for the determination of carbaryl and 1-naphthol in fruit juices. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, often used after derivatization of the analytes to increase their volatility. GC-MS has been used to characterize the metabolites from the bacterial degradation of 1-naphthoic acid by Pseudomonas maltophilia CSV89. jocpr.com Similarly, the degradation of 1,4-dimethylnaphthalene (B47064) by Sphingomonas sp. was shown to produce 4-methyl-1-naphthoic acid as a metabolite, which was identified by GC-MS analysis of its trimethylsilyl (B98337) derivative. High-resolution GC-MS, such as GC-Q-TOF, offers enhanced capability for both targeted and untargeted analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, including 1-naphthoic acid, in biological samples like plasma. rsc.org

| Technique | Analyte(s) | Matrix | Key Findings |

| HPLC-Fluorescence | Carbaryl, 1-Naphthol | Water, Soil, Vegetables | LOD: 5 ng/mL (Carbaryl), 18 ng/mL (1-Naphthol). ekb.eg |

| HPLC-DAD | Carbaryl, 1-Naphthol | Fruit Juices | Effective for determination with low detection limits. mdpi.com |

| GC-MS | 1-Naphthoic acid metabolites | Bacterial culture | Identified degradation pathway intermediates. jocpr.com |

| GC-MS | 4-Methyl-1-naphthoic acid | Bacterial culture | Identified as a metabolite of 1,4-dimethylnaphthalene. |

| GC-Q-TOF | 1-Naphthoic acid and other PAH metabolites | Human Plasma | Untargeted and targeted analysis with high mass accuracy. rsc.org |

Spectroscopic Characterization of Novel this compound Compounds (e.g., NMR, HRMS)

The synthesis of novel this compound derivatives for various applications, including as potential pharmaceuticals or functional materials, requires unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are cornerstone techniques for this purpose.

A one-pot synthesis has been developed for new alkyl 1-naphthoates bearing quinoline, pyranone, and cyclohexenone moieties. The structures of these novel compounds were definitively characterized using ¹H-NMR, ¹³C-NMR, and HRMS analysis. mdpi.com For example, the synthesis of multisubstituted 1-naphthoic acids via Ruthenium-catalyzed C-H activation and annulation reactions yielded complex products whose structures were confirmed by NMR and HRMS. The ¹H NMR spectrum of 5,6,7,8-tetraphenyl-1-naphthoic acid in CDCl₃ showed characteristic signals in the aromatic region (δ 7.74-6.71 ppm), and its structure was confirmed by HRMS, which found an [M-H]⁻ ion at m/z 475.1712, matching the calculated value of 475.1704 for C₃₅H₂₃O₂. x-mol.net

In another study, a series of novel phenyl-substituted naphthoic acid ethyl ester derivatives were synthesized and characterized. For instance, a compound designated C12 showed ¹H NMR signals corresponding to the naphthyl and phenyl protons, as well as a methoxy (B1213986) group singlet at 3.98 ppm. Its molecular formula was confirmed by HRMS (ESI-Orbitrap), which gave an [M+H]⁺ ion at 399.0227, consistent with the calculated mass of 399.0226 for C₂₀H₁₆O₄Br. conicet.gov.ar Combining HRMS for accurate mass determination with 1D and 2D NMR techniques (like COSY, HSQC, and HMBC) provides a robust framework for the complete structural elucidation of new this compound compounds.

X-ray Crystallography and Structural Elucidation of Naphthoate Compounds

X-ray crystallography provides the definitive, three-dimensional atomic arrangement of molecules in the solid state. This technique has been instrumental in understanding the conformation, packing, and intermolecular interactions of this compound and its derivatives.

The crystal structure of 1-naphthoic acid itself has been redetermined, revealing details of its hydrogen bonding and crystal packing. The analysis of cocrystals, such as those formed between 1-hydroxy-2-naphthoic acid and N-containing heteroaromatics, shows extensive hydrogen bond networks and weak C-H···O and C-H···π interactions that are crucial for the self-assembly of the supramolecular architecture. mdpi.com

The crystal structures of novel synthetic this compound derivatives have also been determined. For instance, the structure of 1-(1-naphthoyl)-3-(2,4-di-fluoro-phenyl)-thiourea was elucidated, showing a planar acylthiourea group and both intramolecular and intermolecular hydrogen bonding. researchgate.net Similarly, the absolute structure of a newly synthesized alkyl this compound bearing a pyranone moiety was confirmed by single-crystal X-ray analysis. mdpi.com

Metal complexes of naphthoate ligands have also been extensively studied. The structural analysis of compounds like tetraaquabis(1-hydroxy-2-naphthoato-κO₂)magnesium(II) reveals octahedral geometries with significant intermolecular hydrogen bonding and π-π stacking interactions between adjacent naphthyl rings, with centroid-to-centroid distances of about 3.768 Å.

Below is a table summarizing crystallographic data for selected this compound-related compounds.

| Compound | Formula | Crystal System | Space Group | Key Structural Features |

| 1-(1-naphthoyl)-3-(2,4-di-fluoro-phenyl)-thiourea | C₁₈H₁₂F₂N₂OS | Monoclinic | P2₁/n | Planar acylthiourea group; intramolecular N-H···O and intermolecular N-H···S hydrogen bonds. researchgate.net |

| 1-hydroxy-2-naphthoic acid : tetramethylpyrazine cocrystal (1:0.5) | C₁₇H₁₈N₂O₃ | Monoclinic | P2₁/c | Extensive hydrogen bonding (O-H···N); weak C-H···O interactions. mdpi.com |

| 1-hydroxy-2-naphthoic acid : 1,10-phenanthroline (B135089) cocrystal (2:1) | C₃₄H₂₄N₂O₆ | Triclinic | P-1 | O-H···N and N-H···O hydrogen bonds; π-π stacking. mdpi.com |

| o-acetylphenyl this compound | C₁₉H₁₄O₃ | Monoclinic | P2₁/c | Non-planar molecule; dihedral angle of 77.39° between benzene (B151609) and naphthalene planes. |

Environmental Biogeochemistry and Fate of 1 Naphthoate

Abiotic Transformation Pathways of 1-Naphthoic Acid (e.g., Photolysis)

The primary abiotic transformation pathway for many organic pollutants, including derivatives of naphthalene (B1677914), is photolysis, which is the breakdown of chemical compounds by light. 1-Naphthoic acid is frequently identified as a photolysis product of other, more complex naphthalene-based compounds when they are exposed to sunlight in aqueous solutions or in the atmosphere. echemi.comnih.gov

For instance, the exposure of 1-naphthaleneacetic acid to sunlight and UV light results in the formation of several products, including 1-naphthoic acid. echemi.comnih.gov This transformation is considered a major degradation process for certain plant growth regulators. nih.gov Similarly, the photo-oxidation of 1-methylnaphthalene (B46632), a common polycyclic aromatic hydrocarbon (PAH), under UV irradiation in the presence of air, also yields 1-naphthoic acid among other oxygenated compounds. researchgate.net

The process of photolysis is a key factor in the environmental fate of larger aromatic compounds, breaking them down into intermediates like 1-naphthoic acid. qut.edu.au The presence of hydroxyl radicals (•OH), which are photochemically produced in the environment, can also contribute to the transformation of naphthalene derivatives. nih.gov While 1-naphthoic acid is a product of photolysis, it can also undergo further photodegradation, contributing to its transient nature in the environment. researchgate.net

Table 1: Formation of 1-Naphthoic Acid via Photolysis of Parent Compounds

| Parent Compound | Environmental Matrix | Key Products | Reference(s) |

|---|---|---|---|

| 1-Naphthaleneacetic Acid | Aqueous Solution (Sunlight/UV) | 1-Naphthoic Acid, Phthalic Acid, 1-Hydroxymethyl naphthalene, 1-Naphthaldehyde | echemi.comnih.gov |

Factors Influencing 1-Naphthoate Degradation in Environmental Matrices (e.g., pH, Temperature, Nutrient Availability)

The degradation of this compound in environmental settings such as soil and water is governed by a variety of physicochemical and biological factors. These factors can significantly influence the rate and extent of its breakdown. Microbial degradation is a major process for the removal of PAHs and their derivatives from the environment. nih.gov The efficiency of this biological process is dependent on conditions that affect microbial activity and the bioavailability of the compound. nih.govmdpi.com

Key factors influencing the degradation of aromatic compounds like this compound include:

Nutrient Availability : The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial populations to thrive and carry out biodegradation. In some cases, the addition of co-metabolic substrates, such as starch or sodium acetate (B1210297), can enhance the degradation of PAHs by stimulating microbial activity. mdpi.com

Temperature : Temperature affects the metabolic rates of microorganisms and the physicochemical properties of the contaminant. Generally, warmer temperatures increase the rate of biodegradation up to an optimal point. For instance, the anaerobic digestion of sewage sludge containing PAHs is often conducted at temperatures around 37°C. deswater.com

pH : The pH of the soil or water matrix can impact microbial enzyme activity and the solubility and bioavailability of the contaminant. mdpi.com Different microorganisms have different optimal pH ranges for growth and metabolic function.

Bioavailability : The accessibility of this compound to microorganisms is a critical limiting factor. mdpi.com Factors such as its solubility in water and its tendency to sorb to soil and sediment particles can reduce its availability for microbial uptake and degradation. frontiersin.org

Oxygen : The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways are followed. Aerobic degradation is generally faster, but anaerobic degradation is significant in environments devoid of oxygen, such as deep sediments and certain contaminated aquifers. deswater.comresearchgate.net

Table 2: Factors Affecting this compound Degradation

| Factor | Influence on Degradation | Environmental Matrix | Reference(s) |

|---|---|---|---|

| Nutrient Availability | Essential for microbial growth; co-metabolism can enhance degradation rates. | Soil, Water, Sediment | nih.govmdpi.com |

| Temperature | Affects microbial metabolic rates and compound solubility. | Soil, Water, Sediment | deswater.com |

| pH | Influences microbial enzyme activity and compound speciation. | Soil, Water, Sediment | mdpi.com |

| Bioavailability | Low solubility and sorption to particles can limit microbial access. | Soil, Water, Sediment | mdpi.comfrontiersin.org |

Role of 1-Naphthoic Acid in the Environmental Cycle of Aromatic Hydrocarbons

1-Naphthoic acid is a pivotal intermediate in the microbial degradation pathways of several polycyclic aromatic hydrocarbons (PAHs). pjoes.comsciepub.com Its formation represents a key step in the breakdown of these complex, often recalcitrant, pollutants into simpler molecules that can be funneled into central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. pjoes.comsciepub.com

The role of 1-naphthoic acid is well-documented in the degradation of various PAHs by diverse microorganisms:

Acenaphthene (B1664957) Degradation : Certain bacteria, such as Sphingobacterium and Acinetobacter species, degrade acenaphthene through a pathway that involves the formation of naphthalene-1,8-dicarboxylic acid, which is then decarboxylated to produce 1-naphthoic acid. sciepub.comfrontiersin.org From there, it can be further metabolized via salicylic (B10762653) acid and catechol before entering the TCA cycle. sciepub.comfrontiersin.org

Phenanthrene (B1679779) Degradation : The metabolism of phenanthrene by some bacteria can proceed through the formation of 1-hydroxy-2-naphthoic acid. pjoes.com While structurally different from 1-naphthoic acid, its formation and subsequent degradation highlight the importance of naphthoic acid structures in PAH breakdown. Some pathways involving phenanthrene degradation by Brevibacterium sp. lead to 1-naphthoic acid and then salicylic acid. pjoes.com

1-Methylnaphthalene Degradation : Under anaerobic conditions, such as those found in iron-reducing environments, 1-methylnaphthalene is metabolized by bacteria primarily to 1-naphthoic acid. researchgate.net This carboxylation reaction is a critical activation step for the subsequent cleavage of the aromatic ring system. researchgate.net

The formation of 1-naphthoic acid from larger PAHs is a crucial transformation, converting a more complex and hydrophobic molecule into an intermediate that is more amenable to further enzymatic attack and ring fission. pjoes.comsciepub.com

Table 3: 1-Naphthoic Acid as a Metabolite in PAH Degradation

| Parent Aromatic Hydrocarbon | Degradation Condition | Degrading Microorganism (Example) | Key Metabolic Pathway | Reference(s) |

|---|---|---|---|---|

| Acenaphthene | Aerobic | Acinetobacter sp. strain AGAT-W | Acenaphthene → Naphthalene-1,8-dicarboxylic acid → 1-Naphthoic acid → Salicylic acid | frontiersin.org |

| Acenaphthene | Aerobic | Sphingobacterium sp. strain RTSB | Acenaphthene → Naphthalene-1,8-dicarboxylic acid → 1-Naphthoic acid → Salicylic acid | sciepub.com |

| 1-Methylnaphthalene | Anaerobic (Fe(III)-reducing) | Enriched bacterial culture | 1-Methylnaphthalene → 1-Naphthoic acid | researchgate.net |

Applications of 1 Naphthoate in Materials Science Research

Utilization in Surfactant and Dispersant Formulations

1-Naphthoate and its derivatives are recognized for their surface-active properties, making them valuable in various industrial formulations. frontiersin.org Surfactants are compounds that lower the surface tension between two liquids, a gas and a liquid, or a liquid and a solid. Dispersants are a subclass of surfactants used to prevent the settling or clumping of particles in a suspension.

Research has shown that hydroxynaphthoic esters can be used as emulsifiers and dispersants. google.com These compounds are particularly useful in creating low-foam dispersions for pigments and dyes, a critical aspect of textile dyeing processes. Their ability to modify surface tension is also beneficial in metal processing aids and polymerization products. google.com

A study on the spectrofluorimetric behavior of 1-naphthoic acid in the presence of different types of surfactants (nonionic, anionic, and cationic) demonstrated the interaction between this compound and surfactant micelles. jocpr.com The study found that nonionic surfactants caused an enhancement in the fluorescence intensity of 1-naphthoic acid, suggesting the solubilization of the hydrophobic 1-naphthoic acid molecules within the micellar core. jocpr.com This interaction is crucial for applications where the controlled delivery or solubilization of hydrophobic compounds is required.

The effectiveness of these compounds is often linked to their molecular structure. For instance, new surface-active ionic liquids based on a naphthalene (B1677914) sulfonate anion have been synthesized to overcome the low water solubility of compounds like sodium octylnaphthalene sulfonate. frontiersin.org These novel ionic liquids exhibit high thermal stability and a stronger surfactant character, making them suitable for aqueous formulations in applications such as enhanced oil recovery. frontiersin.org

Table 1: Surfactant Properties of 1-Naphthoic Acid in Different Micellar Media

| Surfactant Type | Observation on Fluorescence Intensity | Interpretation |

|---|---|---|

| Nonionic (e.g., TX-100) | Enhancement with a gradual red shift | Solubilization of 1-naphthoic acid in the micelle, increase in quantum efficiency. jocpr.com |

| Anionic | Initial decrease followed by enhancement | Complex interaction, with eventual solubilization after initial quenching effects. jocpr.com |

| Cationic | Quenching of fluorescence intensity | Electrostatic interaction between the this compound molecule and the cationic headgroup of the surfactant. jocpr.com |

Development of Fluorescent Cellulose (B213188) Materials through Naphthoate Modification